Pentabromochlorodibenzofuran
Description
Pentabromochlorodibenzofuran is a polyhalogenated dibenzofuran derivative containing five bromine atoms and one chlorine atom attached to its dibenzofuran backbone. These compounds often form as unintended byproducts during industrial processes, such as incineration or chemical manufacturing .
Properties
CAS No. |
107207-49-8 |
|---|---|
Molecular Formula |
C12H8Br5ClO-6 |
Molecular Weight |
603.2 g/mol |
IUPAC Name |
dibenzofuran;pentabromide;chloride |
InChI |
InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 |
InChI Key |
QOMQCMHMSXBULO-UHFFFAOYSA-H |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Synonyms |
PENTABROMO-MONOCHLORODIBENZOFURAN |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Pentabromochlorodibenzofuran with structurally related chlorinated dibenzofurans, focusing on isomerism, physicochemical properties, and toxicological profiles.
Structural Isomerism and Substitution Patterns
Chlorinated dibenzofurans exhibit significant variation in toxicity and environmental behavior depending on the position and number of chlorine atoms. For example:
Key Observations :
- Isomer-Specific Toxicity : The 2,3,7,8-substituted isomers (e.g., 2,3,4,7,8-Pentachlorodibenzofuran, CAS 57117-43-8) are historically linked to higher toxicity due to their structural similarity to 2,3,7,8-TCDD (a dioxin) .
- Solvent Stability: Compounds dissolved in tung oil or Stohl-Nonane mixtures are standardized for environmental analysis, ensuring stability during storage and testing .
Physicochemical Properties
- Persistence : Chlorinated dibenzofurans exhibit high thermal stability and resistance to degradation, whereas brominated analogs like this compound may have even greater persistence due to the stronger carbon-bromine bond .
- Brominated variants likely exceed this due to increased molecular weight and halogen content.
Toxicological Profiles
- Mechanism of Action: Chlorinated dibenzofurans activate the aryl hydrocarbon receptor (AhR), leading to endocrine disruption and carcinogenicity. Brominated analogs, including this compound, are hypothesized to act similarly but with enhanced potency .
- Regulatory Status : Chlorinated dibenzofurans are classified as hazardous substances under the U.S. EPA’s Toxic Substances Control Act (TSCA). Brominated variants face stricter scrutiny under the Stockholm Convention on Persistent Organic Pollutants (POPs) .
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